molecular formula C15H11N3 B15215272 1-Benzyl-1H-benzimidazole-2-carbonitrile CAS No. 63928-18-7

1-Benzyl-1H-benzimidazole-2-carbonitrile

Cat. No.: B15215272
CAS No.: 63928-18-7
M. Wt: 233.27 g/mol
InChI Key: GTQLCZRSSFJFIL-UHFFFAOYSA-N
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Description

1-Benzyl-1H-benzimidazole-2-carbonitrile is a valuable nitrogen-containing heterocyclic compound designed for advanced chemical and pharmaceutical research. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of pharmacological activities. Derivatives of this core are extensively investigated in oncology as potential therapeutic agents due to their ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation . The 2-carbonitrile substituent on the benzimidazole ring, along with the benzyl group at the N-1 position, makes this compound a versatile and multifunctional synthetic intermediate. These functional groups are key modulators in Structure-Activity Relationship (SAR) studies, allowing researchers to fine-tune the electronic properties, reactivity, and binding affinity of target molecules to improve their efficacy and selectivity . This synthetic versatility aligns with modern green chemistry principles, as such intermediates can be utilized in efficient, catalytic synthetic routes to build more complex bioactive structures . Researchers employ this compound in the synthesis of novel molecules for drug discovery programs, particularly in developing potential anticancer, antiviral, and antimicrobial agents. This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63928-18-7

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

1-benzylbenzimidazole-2-carbonitrile

InChI

InChI=1S/C15H11N3/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,11H2

InChI Key

GTQLCZRSSFJFIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C#N

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the constitution and connectivity of 1-Benzyl-1H-benzimidazole-2-carbonitrile.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) core and the N-benzyl substituent. The aromatic region will contain complex multiplets for the four protons of the benzimidazole's fused benzene (B151609) ring and the five protons of the benzyl (B1604629) group's phenyl ring. A characteristic singlet, integrating to two protons, will be observed for the benzylic methylene (B1212753) (-CH₂-) group, typically in the range of δ 5.0-6.0 ppm, shifted downfield due to the deshielding effect of the adjacent nitrogen atom and phenyl ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the one for the nitrile carbon (-C≡N), which is expected to appear in the δ 115-125 ppm range. The benzylic carbon signal would be found around δ 48-55 ppm. The spectrum will also display distinct signals for the aromatic carbons of both the benzimidazole and benzyl ring systems, as well as the quaternary carbons of the imidazole (B134444) ring. The chemical shifts are influenced by the substitution pattern and the electronic effects of the nitrile and benzyl groups. ijper.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *

Atom/Group ¹H NMR (ppm) ¹³C NMR (ppm)
Benzyl -CH₂-5.5 - 5.848.0 - 52.0
Benzyl Aromatic C-H7.2 - 7.5127.0 - 129.5
Benzyl Quaternary C-135.0 - 137.0
Benzimidazole Aromatic C-H7.3 - 7.9111.0 - 126.0
Benzimidazole C2-~130.0
Benzimidazole C3a/C7a-134.0 - 143.0
Nitrile -CN-115.0 - 118.0

*Predicted values based on data from similar benzimidazole structures. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the benzimidazole's benzene ring and on the benzyl group's phenyl ring, confirming their respective spin systems. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. Key NOE correlations would be expected between the benzylic methylene protons and the protons at the ortho positions of the benzyl group's phenyl ring, as well as with the proton at the 7-position of the benzimidazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹JCH). The HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, connecting the benzylic methylene proton signal to the benzylic carbon signal. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is vital for connecting different fragments of the molecule. For example, correlations would be seen from the benzylic methylene protons to the C2 and C7a carbons of the benzimidazole ring, and to the quaternary carbon of the benzyl group's phenyl ring. These correlations are instrumental in confirming the N1-substitution of the benzyl group and the C2-position of the nitrile group. ugm.ac.id

Mass Spectrometry (MS) for Molecular Weight Determination (e.g., LC-MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₅H₁₁N₃), the calculated monoisotopic mass is 233.0953 g/mol .

Using techniques like Electrospray Ionization (ESI-MS), the compound would typically be observed as a protonated molecular ion [M+H]⁺ at m/z 234.1031. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. beilstein-journals.org

Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. A primary and highly abundant fragment ion would be expected at m/z 91, corresponding to the tropylium (B1234903) cation [C₇H₇]⁺, resulting from the cleavage of the benzylic C-N bond. Another significant fragment would arise from the loss of the benzyl group, leaving the 1H-benzimidazole-2-carbonitrile cation at m/z 142. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M]⁺C₁₅H₁₁N₃233.0953Molecular Ion
[M+H]⁺C₁₅H₁₂N₃⁺234.1031Protonated Molecular Ion
[M-C₇H₇]⁺C₈H₄N₃⁺142.0405Loss of benzyl group
[C₇H₇]⁺C₇H₇⁺91.0548Tropylium cation (benzyl fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands.

The most diagnostic peak would be the sharp, strong absorption band for the nitrile group (C≡N) stretching vibration, typically appearing in the region of 2220-2260 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C=N stretching of the imidazole ring is also expected in this region. orientjchem.orgnih.gov

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3030 - 3100Medium-Weak
Aliphatic C-H (CH₂)Stretch2850 - 2960Medium
Nitrile C≡NStretch2220 - 2260Strong, Sharp
Aromatic C=C / Imidazole C=NStretch1450 - 1610Medium-Strong

X-ray Crystallography for Solid-State Structure Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles in the solid state. While a crystal structure for the title compound is not publicly available, analysis of the closely related 1-Benzyl-1H-benzimidazole provides valuable insights. nih.govresearchgate.net

Table 4: Selected Crystallographic Parameters for the Analogous 1-Benzyl-1H-benzimidazole

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.2265 (10)
b (Å)8.1740 (13)
c (Å)20.975 (4)
β (°)97.839 (2)
V (ų)1057.5 (3)
Z4

Source: nih.govresearchgate.net

Chromatographic Techniques for Purity and Isolation (e.g., HPLC, GC)

Chromatographic methods are essential for the purification of the final product and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing benzimidazole derivatives. A C18 column would be suitable for the separation. A typical mobile phase would consist of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or acetic acid to ensure sharp peak shapes by suppressing the ionization of the basic nitrogen atoms. researchgate.net Detection is typically performed using a UV detector, as the aromatic rings provide strong chromophores.

Gas Chromatography (GC): GC can also be used for purity analysis, provided the compound is thermally stable and sufficiently volatile. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate. The analysis is typically coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, confirming the molecular weight of the eluted peak. beilstein-journals.org

Advanced Applications and Role in Non Biological Systems

Applications as Ligands in Coordination Chemistry and Catalysis

The benzimidazole (B57391) scaffold is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions through the nitrogen atoms of the imidazole (B134444) ring. The presence of the nitrile group in 1-benzyl-1H-benzimidazole-2-carbonitrile can further enhance its coordination capabilities, potentially acting as an additional binding site.

Metal complexes derived from benzimidazole ligands have been shown to possess significant catalytic activity. For instance, complexes of 2-(4-nitrophenyl)-1H-benzimidazole with transition metals are recognized for their catalytic prowess in organic transformations and polymerization reactions nih.gov. By analogy, metal complexes of this compound are expected to exhibit similar catalytic potential. The electronic properties of the benzimidazole ring, modulated by the benzyl (B1604629) and cyano substituents, can influence the stability and reactivity of the resulting metal complexes, making them promising candidates for catalysts in a range of chemical reactions. The synthesis of such complexes typically involves the reaction of the benzimidazole derivative with a metal salt in a suitable solvent nih.gov. The characterization of these complexes often reveals a coordination geometry dictated by the metal ion and the stoichiometry of the ligands.

Potential Metal Complexes and Catalytic Applications
Metal IonPotential Coordination ModePotential Catalytic Application
Copper (Cu)Coordination through imidazole and nitrile nitrogensOxidation reactions, Atom Transfer Radical Polymerization (ATRP)
Zinc (Zn)Coordination primarily through imidazole nitrogensLewis acid catalysis, Ring-opening polymerization
Nickel (Ni)Coordination involving imidazole and potentially nitrile groupsCross-coupling reactions (e.g., Suzuki, Heck)
Silver (Ag)Linear or tetrahedral coordination with imidazole nitrogensCarbene transfer reactions

Use as Building Blocks in Supramolecular Chemistry

The multifaceted nature of this compound makes it an excellent candidate for the construction of complex supramolecular assemblies. The formation of these higher-order structures is driven by a combination of non-covalent interactions.

The benzimidazole ring system itself is essentially planar, which facilitates π-π stacking interactions between adjacent molecules nih.gov. The benzyl group introduces the possibility of hydrophobic interactions and additional π-π stacking. Furthermore, the nitrogen atoms of the imidazole ring and the nitrile group can participate in hydrogen bonding with suitable donor molecules. The crystal structure of the parent compound, 1-benzyl-1H-benzimidazole, reveals that molecules are linked into chains by C-H···N hydrogen bonds, and the packing is further stabilized by C-H···π interactions nih.gov.

Moreover, the ability of the benzimidazole moiety to coordinate with metal ions provides a powerful tool for directing the self-assembly of discrete coordination complexes or extended metal-organic frameworks (MOFs). The interplay of these various non-covalent forces allows for the rational design of supramolecular architectures with specific topologies and functions.

Key Intermolecular Interactions in Supramolecular Assembly
Interaction TypeParticipating MoietiesInfluence on Supramolecular Structure
π-π StackingBenzimidazole ring, Benzyl groupFormation of columnar or layered structures
Hydrogen BondingImidazole and nitrile nitrogens (acceptors), C-H groups (donors)Directional control of molecular assembly
Metal CoordinationImidazole and nitrile nitrogensFormation of discrete complexes or extended networks (MOFs)
Hydrophobic InteractionsBenzyl groupStabilization of assemblies in aqueous media

Potential in Materials Science (e.g., Optoelectronic Materials, Polymers)

The photophysical properties of benzimidazole derivatives have led to their exploration in the field of materials science, particularly for optoelectronic applications. Benzimidazole-based compounds have been successfully employed as bipolar host materials in organic light-emitting diodes (OLEDs), demonstrating high efficiency for both phosphorescent and thermally activated delayed fluorescent emitters acs.org. These materials often possess high triplet energy levels and good charge transport properties, which are crucial for efficient device performance acs.org. The incorporation of a this compound moiety into such systems could further tune the electronic and photophysical properties of the resulting materials.

Furthermore, the integration of benzimidazole units into polymer backbones can lead to the development of novel functional polymers. For instance, conjugated polymers containing a 2,2'-biimidazole (B1206591) moiety have been shown to act as effective fluorescent sensing platforms rsc.org. Polymers incorporating the this compound unit could exhibit interesting photoluminescent or sensory properties, with potential applications in light-emitting devices, sensors, or as components in advanced composite materials. The synthesis of such polymers could be achieved through the polymerization of monomers functionalized with the benzimidazole derivative.

Role in Analytical Chemistry (e.g., Sensors, Probes)

The inherent fluorescence of the benzimidazole core makes it a valuable component in the design of fluorescent chemosensors. The principle behind these sensors often relies on the modulation of the fluorescence signal upon interaction with a specific analyte. Benzimidazole-based fluorescent probes have been developed for the selective detection of various metal ions, including Cu(II) and Zn(II) rsc.orgresearchgate.net.

The sensing mechanism can involve a "turn-off" response, where the fluorescence is quenched upon binding to the analyte, or a ratiometric "turn-on" response, where a new emission band appears rsc.org. These changes in fluorescence are often a result of processes such as photoinduced electron transfer (PET) or the inhibition of excited-state intramolecular proton transfer (ESIPT) upon complexation with the analyte rsc.org.

Given these precedents, this compound holds promise as a scaffold for the development of new fluorescent sensors. The nitrogen atoms of the imidazole ring and the nitrile group can serve as binding sites for target analytes, while the benzimidazole core acts as the signaling unit. The benzyl group can be further functionalized to enhance solubility or to introduce additional recognition sites, allowing for the rational design of probes with high sensitivity and selectivity for specific ions or molecules. For example, imidazole-based chemosensors have been successfully employed for the reversible detection of cyanide and mercury ions rsc.orgscispace.comresearchgate.net.

Potential Sensing Applications and Mechanisms
Target AnalytePotential Sensing MechanismExpected Spectroscopic Change
Transition Metal Ions (e.g., Cu²⁺, Zn²⁺)Coordination-induced quenching or enhancement of fluorescence (PET or CHEF)Decrease or increase in fluorescence intensity, or a ratiometric shift
Anions (e.g., CN⁻)Nucleophilic addition to the nitrile group or hydrogen bonding interactionsChange in fluorescence or color
pHProtonation/deprotonation of the imidazole ringShift in absorption and emission wavelengths

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes for Analogues

One promising avenue is the expansion of microwave-assisted organic synthesis (MAOS) techniques. ijarsct.co.in Microwave irradiation has been shown to significantly accelerate reaction rates for the synthesis of benzimidazole (B57391) derivatives, often leading to higher yields and cleaner products compared to conventional heating methods. ijarsct.co.in Future research will likely focus on optimizing microwave parameters for a wider range of substrates to produce diverse 1-benzyl-1H-benzimidazole-2-carbonitrile analogues.

Another area of development is the use of novel catalytic systems. This includes the exploration of transition-metal catalysts, organocatalysts, and even biocatalysts to facilitate key bond-forming reactions in the synthesis of the benzimidazole core. For instance, the condensation of N-benzyl-benzene-1,2-diamines with various reagents to form the imidazole (B134444) ring is a critical step that could be enhanced by more active and selective catalysts. nih.gov The development of reusable solid-supported catalysts is also a key goal, aligning with the principles of sustainable chemistry.

Synthetic Approach Key Reagents/Catalysts Advantages Future Research Focus
Microwave-Assisted SynthesisMineral supports, various solventsRapid reaction times, higher yields, energy efficiency ijarsct.co.inOptimization for a broader substrate scope, solvent-free conditions
Novel CatalysisTransition metals, organocatalysts, biocatalystsHigh selectivity, milder reaction conditions, potential for asymmetric synthesisDevelopment of reusable catalysts, exploration of novel catalytic cycles
One-Pot ProceduresMultiple sequential reactions in a single vesselReduced workup steps, time and resource efficiencyDesign of new multi-component reactions, improved control over selectivity
Flow ChemistryContinuous flow reactorsPrecise control over reaction parameters, enhanced safety, scalabilityIntegration with real-time monitoring, development of automated synthesis platforms

Exploration of Undiscovered Reactivity Pathways

The chemical structure of this compound offers multiple sites for chemical modification, suggesting a rich and largely unexplored reactivity landscape. Future research will undoubtedly focus on uncovering novel transformations of this molecule, thereby expanding its utility as a synthetic intermediate.

The nitrile group at the 2-position is a key functional handle. While its conversion to amides, carboxylic acids, or tetrazoles is known, there is significant potential for discovering new reactivity. For example, cycloaddition reactions involving the nitrile group could lead to the formation of novel heterocyclic systems fused to the benzimidazole core. Furthermore, the development of new methods for the direct functionalization of the carbon atom adjacent to the nitrile group could provide access to a wide range of previously inaccessible derivatives.

The benzimidazole ring system itself presents opportunities for novel reactivity. While electrophilic substitution on the benzene (B151609) ring is a common strategy for functionalization, the selective functionalization of the imidazole ring remains a challenge. Future work could explore transition-metal-catalyzed C-H activation as a powerful tool for the direct and site-selective introduction of new substituents onto the benzimidazole core. Additionally, the N-benzyl group could be modified or cleaved under specific conditions to allow for further derivatization at the N1-position.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel benzimidazole derivatives. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov

Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on existing libraries of benzimidazole compounds to design novel molecules with desired properties. researchgate.net For example, these models could be tasked with generating analogues of this compound that are predicted to have enhanced biological activity, improved pharmacokinetic profiles, or reduced toxicity. This de novo drug design approach has the potential to significantly accelerate the discovery of new therapeutic agents. nih.gov

Furthermore, ML models can be developed to predict various properties of virtual compounds, such as their solubility, metabolic stability, and binding affinity to specific biological targets. nih.gov This allows for the rapid in silico screening of large virtual libraries of this compound analogues, prioritizing the most promising candidates for synthesis and experimental testing. This predictive power can save considerable time and resources in the drug discovery pipeline.

AI/ML Application Description Potential Impact on this compound Research
De Novo DesignUsing generative models to create novel chemical structures with desired properties. nih.govGeneration of new analogues with predicted high efficacy and favorable ADMET properties.
Predictive ModelingTraining ML algorithms to predict biological activity, physicochemical properties, and toxicity. nih.govRapid virtual screening of large compound libraries to identify high-potential candidates for synthesis.
SAR AnalysisIdentifying complex relationships between chemical structure and biological activity. nih.govGuiding the rational design of more potent and selective analogues by understanding key structural features.
Synthesis PlanningAI-powered retrosynthesis tools to devise efficient synthetic routes for target molecules.Accelerating the synthesis of novel and complex derivatives by predicting optimal reaction pathways.

Investigation of Advanced Spectroscopic Probes for Real-time Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for process optimization and control. The use of advanced spectroscopic probes for real-time, in-situ monitoring of chemical reactions is an emerging area that holds significant promise.

Techniques such as Process Analytical Technology (PAT), which often incorporates spectroscopic methods like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. This allows for a detailed kinetic analysis and the identification of transient or unstable intermediates that might be missed by traditional offline analysis.

Future research could involve the development and application of these advanced spectroscopic methods to monitor the synthesis of this compound and its analogues. This would not only provide valuable mechanistic insights but also enable the development of more robust and reproducible synthetic processes. For instance, real-time monitoring could be used to precisely control reaction endpoints, minimize the formation of impurities, and ensure consistent product quality, which is particularly important for industrial-scale production.

Potential in Green Chemical Processes and Sustainable Technologies

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the synthesis of benzimidazole derivatives is no exception. ijarsct.co.inchemmethod.com Future research on this compound will likely place a strong emphasis on the development of environmentally benign synthetic methods and the exploration of its potential applications in sustainable technologies.

The use of green solvents, such as water, ethanol, or supercritical fluids, in place of traditional volatile organic compounds (VOCs) is a key area of focus. ijarsct.co.in Additionally, the development of catalyst-free or solvent-free reaction conditions, often in conjunction with energy-efficient methods like microwave or ultrasonic irradiation, is a major goal. ijarsct.co.in These approaches aim to minimize the environmental footprint of the synthesis of this compound and its analogues. researchgate.net

Beyond its synthesis, the potential applications of this compound in sustainable technologies are also an area of interest. For example, benzimidazole-based materials are being investigated for use in organic light-emitting diodes (OLEDs), solar cells, and as corrosion inhibitors. Future research could explore the specific properties of this compound and its derivatives for these and other green technology applications, potentially leading to the development of new, high-performance, and sustainable materials.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-1H-benzimidazole-2-carbonitrile?

The synthesis typically involves condensation of o-phenylenediamine derivatives with benzyl halides and nitrile-containing reagents. For example, reacting o-phenylenediamine with carbon disulfide and potassium hydroxide forms a thiol intermediate, which is further functionalized with benzyl groups and cyanide sources. Hydrazine hydrate and sodium cyanate have been used to introduce hydrazine-carboxamide moieties in related benzimidazole derivatives . Alternative routes employ catalysts like manganese(IV) oxide in dichloromethane, achieving yields up to 85% .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : A sharp peak near ~2200 cm⁻¹ confirms the nitrile group. Bands at ~3400 cm⁻¹ indicate N-H stretching in the benzimidazole ring .
  • NMR : In 1H^1H-NMR, aromatic protons appear as multiplets (δ 7.3–8.0 ppm), while benzyl methylene protons resonate as singlets (δ ~5.7 ppm). 13C^{13}C-NMR shows nitrile carbons at ~115 ppm and aromatic carbons between 125–151 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 394 for related compounds) and fragmentation patterns validate the molecular formula .

Q. What safety precautions are necessary when handling this compound?

  • Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust or vapors.
  • Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can contradictions in crystallographic data during refinement be resolved?

Contradictions may arise from twinning, disorder, or incorrect space group assignments. Use SHELXL to iteratively refine atomic coordinates and thermal parameters. For disordered regions, apply restraints or split-site models. Validate results using the R-factor and residual electron density maps . Tools like ORTEP-3 aid in visualizing molecular geometry and hydrogen bonding networks .

Q. How can reaction conditions be optimized for higher yields of this compound?

  • Catalyst screening : Mn(IV) oxide in dichloromethane at 25°C enhances nitrile formation efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Lower temperatures (~0°C) reduce side reactions during benzylation steps . Monitor progress via TLC and adjust stoichiometry of reagents like hydrazine hydrate to minimize byproducts .

Q. How can computational modeling predict the compound’s bioactivity or interaction mechanisms?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular docking : Simulate binding affinities with target proteins (e.g., anticonvulsant targets) using software like AutoDock.
  • Hydrogen bonding analysis : Use SHELXL -derived parameters (e.g., D–H···A distances) to model crystal packing interactions .

Q. How are hydrogen-bonding networks analyzed in the crystal structure of this compound?

After X-ray diffraction data collection, SHELXL refines hydrogen atom positions and calculates geometric parameters (bond angles, distances). Tools like WinGX generate graphical representations of hydrogen-bonding motifs (e.g., dimeric interactions via N-H···N bonds) . Compare results with similar benzimidazole derivatives to identify packing trends .

Q. What strategies address low purity in synthesized batches of this compound?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the target compound.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
  • Spectroscopic monitoring : Identify impurities via 1H^1H-NMR (e.g., residual solvent peaks) and adjust purification steps .

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